Indolizidine

Indolizidines are a class of heterocyclic compounds derived from indole and pyridine, featuring a nitrogen-containing ring system with a five-membered indole core fused to an additional pyrroline unit. These unique structural features endow them with a diverse array of chemical properties and biological activities. Indolizidines exhibit strong electron-donating characteristics due to their conjugated π-electron systems, making them attractive for various applications in organic synthesis and pharmaceuticals.

Indolizidines are known for their potential as intermediates in the synthesis of complex molecules. Their ability to form stable chelates with metal ions can lead to the development of metal complexes with unique properties, useful in catalysis and coordination chemistry. In pharmacology, indolizidines have shown promise as anticonvulsants, antimicrobial agents, and anti-inflammatory drugs due to their structural flexibility and diverse functional groups.

In addition to their biological applications, indolizidines play a crucial role in the design of organic materials such as luminescent polymers and liquid crystals. Their fluorescent properties make them valuable for use in sensors and imaging technologies, while their thermal stability and mechanical strength are beneficial in developing robust electronic devices.

Overall, the multifunctionality of indolizidines makes them an interesting subject for both academic research and industrial applications across various fields within chemistry and beyond.

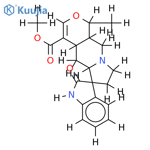

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

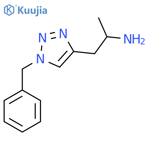

|

Indolizine,octahydro-2,8-dimethyl- | 777852-37-6 | C10H19N |

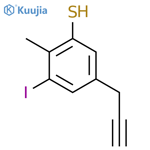

|

Daphniyunnine B | 881388-88-1 | C21H29NO3 |

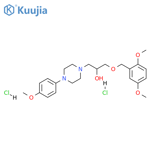

|

Hexahydro-indolizin-7-one | 2407-99-0 | C8H13NO |

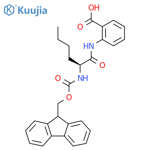

|

Daphnilactone B | 38826-56-1 | C22H31NO2 |

|

8-Indolizinol,octahydro-,(8S,8aS)-(9CI) | 512171-71-0 | C8H15NO |

|

5,8-Methanoindolizine,octahydro-2,3-dimethyl-(9CI) | 90307-91-8 | C11H19N |

|

(5R,6R,11aS)-5-hydroxy-5,6,9,10,11,11a-hexahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(4H)-one | 119817-92-4 | C13H17NO3 |

|

5,8-Methanoindolizine,octahydro-2,5-dimethyl- | 90307-83-8 | C11H19N |

|

(+-)-Isoformosanin | 17507-91-4 | C21H24N2O4 |

|

(+-)-Isoformosanin | 19775-85-0 | C21H24N2O4 |

Verwandte Literatur

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

Empfohlene Lieferanten

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte